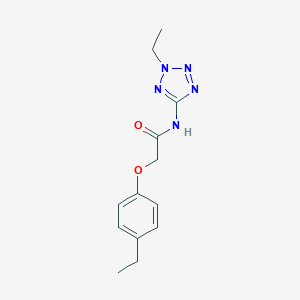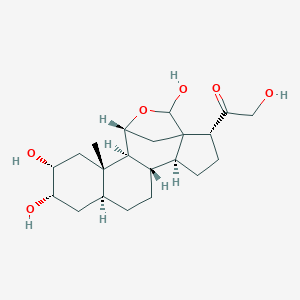![molecular formula C19H23ClN2O2 B237898 3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide, commonly known as CDMB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied in scientific research for its potential applications in various fields such as medicine, pharmacy, and biochemistry.
Mécanisme D'action
The mechanism of action of CDMB involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
CDMB has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDMB has been studied for its potential use in the treatment of fungal infections. It has been found to exhibit antifungal activity by inhibiting the growth of fungal cells.
Avantages Et Limitations Des Expériences En Laboratoire
CDMB has several advantages for lab experiments. It is easy to synthesize and has a high purity level. CDMB is also stable under a wide range of conditions. However, CDMB has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous solutions. CDMB can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the study of CDMB. One potential direction is the development of CDMB as a diagnostic tool for cancer. Another potential direction is the study of the potential use of CDMB in combination with other drugs for the treatment of cancer. The study of the mechanism of action of CDMB and its effects on different types of cancer cells is also a potential future direction. Finally, the study of the potential use of CDMB in the treatment of other diseases such as fungal infections and inflammatory disorders is another future direction.
Méthodes De Synthèse
CDMB can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. The resulting compound is then reacted with N-(diethylamino)methyl-4-aminobenzamide to form CDMB.
Applications De Recherche Scientifique
CDMB has been studied for its potential applications in various scientific fields such as medicine, pharmacy, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. CDMB has also been studied for its potential use as a diagnostic tool for cancer.
Propriétés
Nom du produit |
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C19H23ClN2O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
3-chloro-N-[4-(diethylaminomethyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)13-14-6-9-16(10-7-14)21-19(23)15-8-11-18(24-3)17(20)12-15/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
Clé InChI |
OALAYVJAJIKZEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
SMILES canonique |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)